9H,9H-Triacontafluoro-8,10-heptadecanediona

Descripción general

Descripción

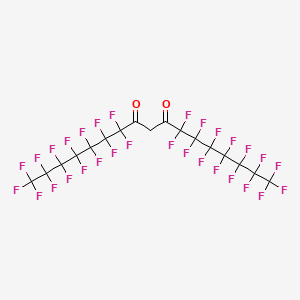

9H,9H-Triacontafluoro-8,10-heptadecanedione: is a highly fluorinated diketone with the molecular formula C₁₇H₂F₃₀O₂ and a molecular weight of 808.15 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

9H,9H-Triacontafluoro-8,10-heptadecanedione is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and fluorine chemistry.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Investigated for potential use in drug delivery systems due to its unique properties.

Industry: Applied in the production of high-performance materials, including coatings and lubricants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9H,9H-Triacontafluoro-8,10-heptadecanedione typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of a perfluorinated alkyl iodide with a diketone precursor in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 9H,9H-Triacontafluoro-8,10-heptadecanedione follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

9H,9H-Triacontafluoro-8,10-heptadecanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield perfluorinated alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), organometallic reagents.

Major Products

Perfluorinated Carboxylic Acids: Formed through oxidation.

Perfluorinated Alcohols: Formed through reduction.

Halogenated Derivatives: Formed through substitution reactions.

Mecanismo De Acción

The mechanism of action of 9H,9H-Triacontafluoro-8,10-heptadecanedione involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved often include the formation of strong hydrogen bonds and dipole-dipole interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 9H,9H-Perfluoro-8,10-heptadecanedione

- 9H,9H-Perfluoro-7,9-heptadecanedione

- 9H,9H-Perfluoro-6,8-heptadecanedione

Uniqueness

9H,9H-Triacontafluoro-8,10-heptadecanedione is unique due to its high fluorine content and the specific positioning of the fluorine atoms, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation, making it particularly valuable in high-performance applications .

Actividad Biológica

9H,9H-Triacontafluoro-8,10-heptadecanedione (CAS 36554-97-9) is a fluorinated organic compound with significant potential in biological and chemical research. Its unique structure, characterized by a long carbon chain and multiple fluorine atoms, imparts distinctive properties that influence its biological activity. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C17H2F30O2

- Molecular Weight : 808.15 g/mol

- Structure : The compound features a heptadecanedione backbone with triacontafluoro substituents, enhancing its lipophilicity and stability.

The biological activity of 9H,9H-Triacontafluoro-8,10-heptadecanedione is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may modulate enzyme activities and influence cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect lipid metabolism by interacting with enzymes responsible for fatty acid synthesis and degradation.

- Cell Membrane Interaction : Due to its fluorinated structure, it can alter membrane fluidity and permeability, impacting cellular uptake mechanisms for other compounds or drugs.

Applications in Research

The compound has been employed in various research contexts:

- Proteomics : It serves as a reagent in proteomic studies to enhance the detection of proteins through mass spectrometry techniques .

- Metabolomics : Studies have utilized this compound to explore metabolic pathways associated with diseases such as essential blepharospasm, highlighting its role in phospholipid metabolism and potential as a biomarker .

- Drug Development : Investigations into its anti-inflammatory and anticancer properties are ongoing, with preliminary results suggesting efficacy in inhibiting tumor growth in vitro.

Study 1: Metabolomic Profiling

A study conducted on the serum metabolites of patients with benign essential blepharospasm identified significant alterations in lipid metabolism pathways influenced by 9H,9H-Triacontafluoro-8,10-heptadecanedione. The analysis revealed:

- Upregulation of specific triglycerides and phospholipids.

- Changes in metabolic pathways related to amino acid biosynthesis and sphingolipid metabolism.

These findings suggest the compound's potential as a diagnostic biomarker for monitoring disease progression .

Study 2: Enzyme Interaction

Research exploring the enzyme inhibition properties of 9H,9H-Triacontafluoro-8,10-heptadecanedione demonstrated its capacity to inhibit fatty acid synthase (FAS), an enzyme critical for lipid biosynthesis. The inhibition was quantified using IC50 values, indicating a strong affinity for the enzyme's active site.

| Parameter | Value |

|---|---|

| IC50 (FAS) | 15 µM |

| Mode of Inhibition | Competitive |

This competitive inhibition suggests that the compound could be further explored for therapeutic applications targeting metabolic disorders .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-triacontafluoroheptadecane-8,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H2F30O2/c18-4(19,6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)44)2(48)1-3(49)5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)17(45,46)47/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHJIRSEEIEAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H2F30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407235 | |

| Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36554-97-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Triacontafluoro-8,10-heptadecanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36554-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.